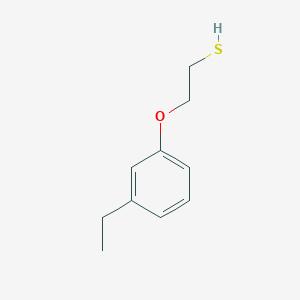![molecular formula C6H14N4S2 B13200144 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide is a chemical compound with the molecular formula C₆H₁₄N₄S₂ It is characterized by the presence of a disulfide bond and two amidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide typically involves the reaction of 3-mercaptopropionitrile with cyanamide under specific conditions. The reaction proceeds through the formation of an intermediate disulfide, which is then converted to the final product by the addition of a second equivalent of cyanamide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of redox states in cells.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide involves its ability to undergo redox reactions due to the presence of the disulfide bond. This allows it to interact with various molecular targets, including enzymes and proteins that are involved in redox regulation. The amidine groups can also interact with biological molecules, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2-Carbamoylethyl)disulfanyl]propanamide: Similar structure but with an amide group instead of an amidine group.
3,3’-Disulfanediyldipropanamide: Contains two amide groups and a disulfide bond.
Uniqueness
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide is unique due to the presence of amidine groups, which confer different chemical reactivity and potential biological activity compared to similar compounds with amide groups .
Eigenschaften
Molekularformel |
C6H14N4S2 |
|---|---|
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
3-[(3-amino-3-iminopropyl)disulfanyl]propanimidamide |
InChI |
InChI=1S/C6H14N4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) |
InChI-Schlüssel |
OHKILTRMEKHOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSCCC(=N)N)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


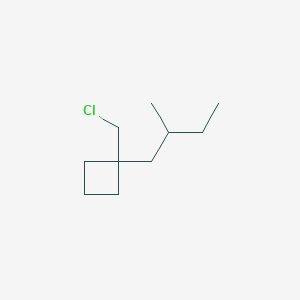
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)

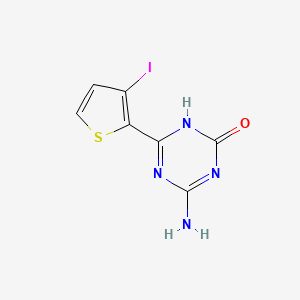


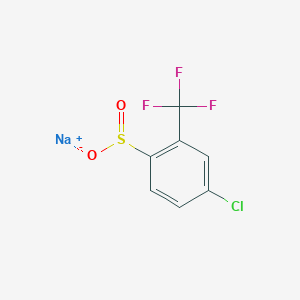

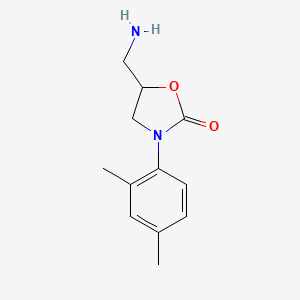
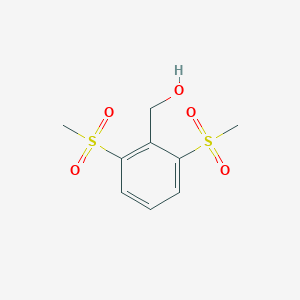

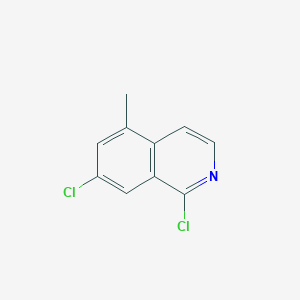
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
